molecular formula C2H2ClF3<br>H2ClC-CF3<br>C2H2ClF3 B1216089 2-Chloro-1,1,1-trifluoroethane CAS No. 75-88-7

2-Chloro-1,1,1-trifluoroethane

Cat. No. B1216089
CAS RN: 75-88-7
M. Wt: 118.48 g/mol
InChI Key: CYXIKYKBLDZZNW-UHFFFAOYSA-N
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Patent
US04434297

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8009 g
Type
reactant
Reaction Step Three
Quantity
7922 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
95 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
121.1 mol
Type
reactant
Reaction Step Seven
Quantity
65.6 mol
Type
reactant
Reaction Step Eight
Quantity
69.3 mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.5 mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[Cl-].[K+].[F-].[K+]>CN1CCCC1=O.O>[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[C:6]([CH2:10][O:3][C:1]([CH3:2])=[O:4])([F:9])([F:8])[F:7] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Step Three
Name
Quantity
8009 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
7922 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Five
Name
Quantity
95 mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Step Seven
Name
Quantity
121.1 mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Step Eight
Name
Quantity
65.6 mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Name
Quantity
69.3 mol
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.5 mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated to a pressure of 0.4 mm Hg for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
removing 87 grams of water and acetic acid
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
As the mixture was heated to 180° C.
ADDITION
Type
ADDITION
Details
For the next 4.3 hours, as the pressure dropped
Duration
4.3 h
CUSTOM
Type
CUSTOM
Details
the reaction pressure
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled to near room temperature
FILTRATION
Type
FILTRATION
Details
filtered with the filtrate
WASH
Type
WASH
Details
The remaining liquid products were washed from the salts on the
DISTILLATION
Type
DISTILLATION
Details
The distillation

Outcomes

Product
Details
Reaction Time
6.1 h
Name
Type
product
Smiles
C(F)(F)(F)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 111.5 mol
Name
Type
product
Smiles
C(F)(F)(F)COC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 66.1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04434297

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8009 g
Type
reactant
Reaction Step Three
Quantity
7922 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
95 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
121.1 mol
Type
reactant
Reaction Step Seven
Quantity
65.6 mol
Type
reactant
Reaction Step Eight
Quantity
69.3 mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.5 mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[Cl-].[K+].[F-].[K+]>CN1CCCC1=O.O>[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[C:6]([CH2:10][O:3][C:1]([CH3:2])=[O:4])([F:9])([F:8])[F:7] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Step Three
Name
Quantity
8009 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Four
Name
Quantity
7922 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Five
Name
Quantity
95 mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Step Seven
Name
Quantity
121.1 mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Step Eight
Name
Quantity
65.6 mol
Type
reactant
Smiles
C(F)(F)(F)CCl
Name
Quantity
69.3 mol
Type
reactant
Smiles
[Cl-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.5 mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated to a pressure of 0.4 mm Hg for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
removing 87 grams of water and acetic acid
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
As the mixture was heated to 180° C.
ADDITION
Type
ADDITION
Details
For the next 4.3 hours, as the pressure dropped
Duration
4.3 h
CUSTOM
Type
CUSTOM
Details
the reaction pressure
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled to near room temperature
FILTRATION
Type
FILTRATION
Details
filtered with the filtrate
WASH
Type
WASH
Details
The remaining liquid products were washed from the salts on the
DISTILLATION
Type
DISTILLATION
Details
The distillation

Outcomes

Product
Details
Reaction Time
6.1 h
Name
Type
product
Smiles
C(F)(F)(F)CCl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 111.5 mol
Name
Type
product
Smiles
C(F)(F)(F)COC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 66.1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.